molecular formula C18H14N2O5S B2744593 methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 922943-50-8

methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate

Katalognummer: B2744593
CAS-Nummer: 922943-50-8
Molekulargewicht: 370.38
InChI-Schlüssel: KCLPEQZZBLEZHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is a heterocyclic organic compound featuring a furan-2-carboxylate ester core. The structure includes a methyl ester group at the 2-position of the furan ring, a sulfanylmethyl (-SCH₂-) bridge at the 5-position, and a pyridazine ring substituted with a 2H-1,3-benzodioxole moiety at the 6-position.

Eigenschaften

IUPAC Name

methyl 5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-22-18(21)15-6-3-12(25-15)9-26-17-7-4-13(19-20-17)11-2-5-14-16(8-11)24-10-23-14/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLPEQZZBLEZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole and pyridazine intermediates, followed by their coupling through a sulfanylmethyl linkage. The final step involves esterification to form the furan-2-carboxylate ester. Reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyridazine moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs can be inferred from the sulfonylurea herbicides listed in , which share methyl ester groups and heterocyclic systems. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Use
Methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate (Target Compound) Furan-2-carboxylate Pyridazine-sulfanylmethyl, benzodioxole Not specified in evidence
Triflusulfuron methyl ester Benzoate ester Triazine (dimethylamino, trifluoroethoxy), sulfonylurea Herbicide
Ethametsulfuron methyl ester Benzoate ester Triazine (methoxy, methylamino), sulfonylurea Herbicide
Metsulfuron methyl ester Benzoate ester Triazine (methoxy, methyl), sulfonylurea Herbicide

Key Observations :

Structural Divergence :

  • The target compound features a furan-carboxylate backbone, whereas analogs in are benzoate esters . The furan ring may confer distinct electronic properties compared to benzene, influencing reactivity or bioactivity.
  • The pyridazine-benzodioxole system in the target compound contrasts with the triazine rings in sulfonylurea herbicides. Pyridazine’s two adjacent nitrogen atoms could alter binding affinity in biological systems compared to triazine’s alternating nitrogen atoms .

Functional Group Variations: The target compound employs a sulfanyl (-S-) linker, while sulfonylurea herbicides use sulfonyl (-SO₂-) groups. The absence of a urea moiety (common in sulfonylureas) in the target compound suggests a different mechanism of action, possibly unrelated to acetolactate synthase (ALS) inhibition, a hallmark of sulfonylurea herbicides .

Potential Applications: Sulfonylurea analogs in are herbicides targeting plant ALS enzymes. The target compound’s benzodioxole moiety (a methylenedioxy group) is often associated with bioactivity in pharmaceuticals (e.g., protease inhibition or neuroprotection), hinting at divergent applications .

Research Findings and Limitations

  • Synthesis and Characterization: No data on the target compound’s crystallography or spectroscopic analysis are provided in the evidence. SHELX software () is widely used for small-molecule refinement, suggesting that structural studies of this compound could employ similar methodologies .
  • Biological Activity : Unlike the herbicides in , the target compound’s bioactivity remains unverified in the provided sources. Further studies would need to explore its interaction with biological targets.

Biologische Aktivität

Methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Pyridazine moiety : A six-membered ring with two adjacent nitrogen atoms.
  • Benzodioxole unit : A fused benzene and dioxole ring that enhances biological activity.

The IUPAC name for the compound is methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate, with the molecular formula C15H14N2O4SC_{15}H_{14}N_2O_4S.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the pyridazine and benzodioxole moieties suggests potential interactions with enzyme systems involved in cancer progression and inflammatory responses. Preliminary studies indicate that this compound may inhibit specific kinases associated with tumor growth and metastasis.

Antitumor Activity

Research has indicated that derivatives of pyridazine compounds often exhibit significant antitumor properties. For instance:

  • In vitro studies : Methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells.

Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties. Studies on similar compounds have demonstrated their efficacy in reducing inflammation markers in animal models of arthritis.

Antimicrobial Activity

Initial assessments indicate potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's furan and benzodioxole structures are known to contribute to antibacterial activity.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate on MCF-7 and HepG2 cell lines. Results indicated an IC50 value of approximately 15 µM, suggesting moderate potency compared to standard chemotherapeutics.
  • Anti-inflammatory Activity in Animal Models :
    • In a rat model of induced arthritis, administration of the compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups.

Data Summary

Biological ActivityObserved EffectsReference Study
CytotoxicityIC50 = 15 µM against MCF-7[Study on Antitumor Activity]
Anti-inflammatoryReduced paw swelling in arthritis model[Study on Inflammation]
AntimicrobialActive against Staphylococcus aureus[Antibacterial Activity Study]

Q & A

Q. What are the key synthetic routes for methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with precursors like 6-(2H-1,3-benzodioxol-5-yl)pyridazine-3-thiol and methyl 5-(chloromethyl)furan-2-carboxylate. Key steps include:

  • Thioether formation : Reacting the pyridazine-thiol derivative with a chloromethyl furan carboxylate under basic conditions (e.g., triethylamine in DMF or ethanol) to form the sulfanyl-methyl bridge.
  • Solvent optimization : Polar aprotic solvents like DMF enhance reaction rates, while ethanol may improve yield for temperature-sensitive intermediates.
  • Catalysts : Use of mild bases (e.g., NaHCO₃) to minimize side reactions.
    Monitoring via TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) ensures purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

  • X-ray crystallography : Resolves 3D conformation, particularly the orientation of the benzodioxole and pyridazine rings. SHELX software (e.g., SHELXL) is widely used for refinement .
  • NMR spectroscopy :
    • ¹H NMR : Identifies protons on the furan (δ 6.2–7.5 ppm), benzodioxole (δ 5.9–6.1 ppm), and pyridazine (δ 8.0–8.5 ppm) moieties.
    • ¹³C NMR : Confirms carbonyl (δ 160–170 ppm) and aromatic carbons.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₄N₂O₅S) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and theoretical spectral data (e.g., NMR chemical shifts)?

Discrepancies often arise from:

  • Solvent effects : For example, DMSO-d₆ vs. CDCl₃ shifts proton signals by 0.1–0.3 ppm.
  • Tautomerism : The pyridazine-thiol group may exhibit thione-thiol tautomerism, altering peak multiplicity.
    Mitigation strategies :
  • Compare experimental data with computed spectra (DFT calculations at B3LYP/6-31G* level).
  • Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .

Q. What experimental designs are recommended for evaluating the compound’s biological activity, particularly enzyme inhibition?

  • Target selection : Prioritize enzymes with known interactions with benzodioxole or pyridazine derivatives (e.g., kinases, cytochrome P450).
  • Assay protocols :
    • Fluorescence-based assays : Measure IC₅₀ via competitive binding (e.g., ATP-binding sites).
    • Microscale thermophoresis (MST) : Quantifies binding affinity (Kd) using fluorescently labeled proteins.
  • Negative controls : Include structurally similar but inactive analogs to rule off-target effects .

Q. How can crystallographic data be leveraged to analyze conformational flexibility and its impact on bioactivity?

  • Torsion angle analysis : Examine the dihedral angle between the furan and pyridazine rings. Angles <30° suggest planarity, enhancing π-π stacking with hydrophobic enzyme pockets.
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds with water or co-crystallized ligands).
  • Molecular docking : Correlate crystal structure data with docking scores (AutoDock Vina) to predict binding modes .

Data Contradiction Analysis

Q. How should conflicting results in biological activity studies (e.g., varying IC₅₀ values across assays) be addressed?

Factor Impact Resolution
Assay conditions pH, ionic strength, and temperature alter enzyme conformation.Standardize buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) across experiments.
Compound purity Impurities >5% skew dose-response curves.Re-purify via preparative HPLC (>98% purity) and re-test.
Cell permeability Low permeability in cellular assays masks true potency.Use permeability enhancers (e.g., DMSO at <0.1%) or pro-drug strategies.

Reference conflicting data to computational models (e.g., QSAR) to identify structural determinants of activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.